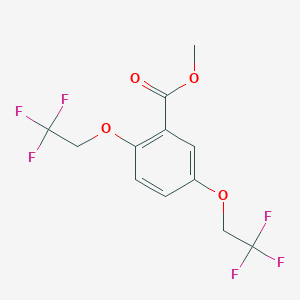

Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate

Description

Properties

IUPAC Name |

methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F6O4/c1-20-10(19)8-4-7(21-5-11(13,14)15)2-3-9(8)22-6-12(16,17)18/h2-4H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLMXTGWAYICZRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)OCC(F)(F)F)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate CAS number

An In-Depth Technical Guide to Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate is a fluorinated aromatic ester of significant interest in medicinal chemistry and pharmaceutical development. Its unique structural features, imparted by the two trifluoroethoxy groups, make it a crucial intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). This guide provides a comprehensive technical overview of its chemical properties, synthesis, and applications, with a particular focus on its role as a key building block in the development of therapeutic agents. We will delve into the mechanistic underpinnings of its synthesis, provide detailed experimental protocols, and discuss its strategic importance in drug design, supported by authoritative references.

Introduction to a Key Fluorinated Building Block

In the landscape of modern drug discovery, the incorporation of fluorine atoms into molecular scaffolds is a widely adopted strategy to modulate key pharmacological properties. Fluorination can enhance metabolic stability, improve receptor binding affinity, and alter lipophilicity, thereby optimizing the pharmacokinetic and pharmacodynamic profiles of a drug candidate.

Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate, identified by the CAS Number 35480-31-0 , is a prime example of a fluorinated intermediate designed for this purpose.[1][2][][4] It belongs to the class of benzene compounds and esters.[4] The presence of two electron-withdrawing trifluoroethoxy groups on the benzene ring significantly influences its reactivity and the properties of its derivatives. Its principal application lies in serving as a precursor to more complex molecules, most notably in the synthesis of the antiarrhythmic drug Flecainide.[5][6] More recently, its utility has been explored in the creation of novel therapeutic candidates, such as potential anti-glioma agents, highlighting its continued relevance in contemporary medicinal chemistry.[7]

Physicochemical and Spectroscopic Profile

The precise characterization of a chemical entity is fundamental to its application in research and development. The key properties of Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate are summarized below.

| Property | Value | Source(s) |

| CAS Number | 35480-31-0 | [1][2][] |

| Molecular Formula | C₁₂H₁₀F₆O₄ | [1][2][8] |

| Molecular Weight | 332.20 g/mol | [1][] |

| IUPAC Name | Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate | [2] |

| Synonym(s) | 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid methyl ester | [1] |

| Melting Point | 40-41°C | [8] |

| Boiling Point | 302.1 ± 42.0 °C at 760 mmHg | [8] |

| Density | 1.4 ± 0.1 g/cm³ | [8] |

| LogP | 3.3554 | [1] |

| Topological Polar Surface Area (TPSA) | 44.76 Ų | [1] |

| InChIKey | YLMXTGWAYICZRY-UHFFFAOYSA-N | [2][] |

| SMILES | COC(=O)C1=C(C=CC(=C1)OCC(F)(F)F)OCC(F)(F)F | [1][2][] |

Spectroscopic and analytical data, including NMR, HPLC, and LC-MS, are available from various chemical suppliers to confirm identity and purity.[4]

Synthesis and Mechanistic Considerations

The primary route for preparing Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate is through the esterification of its corresponding carboxylic acid, 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid. This precursor acid is itself synthesized via a multi-step process, often starting from materials like 1,4-dibromobenzene or 2-bromo-5-chlorobenzoic acid.[5][6]

The direct esterification is a classic acid-catalyzed reaction. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. A subsequent nucleophilic attack by methanol, followed by proton transfer and the elimination of a water molecule, yields the methyl ester. The use of a strong acid catalyst like sulfuric acid is crucial to drive the equilibrium towards the product.

Caption: Synthesis workflow for Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate.

Applications in Medicinal Chemistry and Drug Development

The value of Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate lies in its function as a versatile intermediate. The methyl ester group is an excellent platform for further chemical modification, typically through aminolysis or hydrazinolysis, to introduce new functional groups and build molecular complexity.

Key Intermediate for Flecainide Synthesis

Historically, the most prominent application of this compound's parent acid is in the manufacture of Flecainide, a Class Ic antiarrhythmic agent used to treat and prevent abnormal heart rhythms. In the synthesis pathway, 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid is converted to an activated form (like an acid chloride) and then reacted with 2-(aminomethyl)piperidine to form the final amide bond in Flecainide.[5][6] While the acid is often used directly, the methyl ester serves as a stable, easily purified precursor that can be readily converted to the acid or used in transesterification or aminolysis reactions.

Scaffold for Novel Anticancer Agents

More recent research demonstrates the adaptability of this scaffold. A 2023 study detailed the synthesis of novel 1,3-thiazolidine-4-one derivatives designed as potential inhibitors of Aurora kinase A (AURKA) and VEGFR-2 for the treatment of glioblastoma.[7] In this work, the synthesis began with the esterification of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid to its methyl ester, which was then converted to the corresponding benzohydrazide. This hydrazide intermediate was the key building block for constructing the final thiazolidinone-based drug candidates.[7]

Caption: Role as a versatile building block for pharmaceutical synthesis.

Experimental Protocols

The following protocols are provided as illustrative examples for the synthesis and subsequent modification of the title compound.

Protocol 5.1: Synthesis via Fischer Esterification

Objective: To synthesize Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate from the corresponding carboxylic acid.

Materials:

-

2,5-bis(2,2,2-trifluoroethoxy)benzoic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel

Procedure:

-

In a round-bottom flask, dissolve 1.0 equivalent of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid in an excess of anhydrous methanol (e.g., 10-20 mL per gram of acid).

-

While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

-

Attach a reflux condenser and heat the mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in a suitable organic solvent like ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purify the product by recrystallization or column chromatography as needed to obtain pure Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate.

Protocol 5.2: Application - Synthesis of 2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide

Objective: To convert the methyl ester into a hydrazide intermediate for further elaboration.[7]

Materials:

-

Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate

-

Hydrazine hydrate (N₂H₄·H₂O)

-

Ethanol

-

Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

-

Dissolve 1.0 equivalent of Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate in ethanol in a round-bottom flask.

-

Add an excess of hydrazine hydrate (e.g., 3-5 equivalents) to the solution.

-

Attach a reflux condenser and heat the reaction mixture to reflux for several hours until TLC analysis indicates the complete consumption of the starting ester.

-

Cool the reaction mixture. The product hydrazide may precipitate upon cooling.

-

If precipitation occurs, collect the solid by filtration, wash with cold ethanol, and dry.

-

If no precipitate forms, concentrate the solution under reduced pressure and purify the resulting solid by recrystallization to yield the desired benzohydrazide.

Safety, Handling, and Storage

Safety Precautions:

-

Handling: Handle in accordance with good industrial hygiene and safety practices.[9] Use in a well-ventilated area or under a fume hood.[10] Avoid contact with skin, eyes, and clothing.[11] Avoid breathing dust, fumes, or vapors.[9]

-

Personal Protective Equipment (PPE): Wear appropriate protective equipment, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[9][10]

-

Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources.[11]

Hazard Information:

-

The compound is classified as an irritant.[12] Risk phrases include R36/37/38, indicating it is irritating to the eyes, respiratory system, and skin.[8]

-

Safety phrases S26 and S37/39 recommend that in case of contact with eyes, rinse immediately with plenty of water and seek medical advice, and to wear suitable gloves and eye/face protection.[8]

Storage and Disposal:

-

Storage: Store in a tightly sealed container in a dry, cool (2-8°C), and well-ventilated place.[1][11]

-

Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations. Do not let the product enter drains.[9][13]

Conclusion

Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate is more than a simple chemical; it is a strategically designed intermediate that provides a gateway to complex, high-value pharmaceutical molecules. Its fluorinated structure offers inherent advantages for modulating drug properties, while its ester functionality allows for straightforward chemical diversification. From its established role in the synthesis of Flecainide to its recent application in developing novel anticancer agents, this compound continues to be a valuable tool for medicinal chemists and drug development professionals. A thorough understanding of its properties, synthesis, and handling is essential for leveraging its full potential in the pursuit of new and improved therapeutics.

References

-

Mol-Instincts. (n.d.). METHYL 2,5-BIS(2,2,2-TRIFLUOROETHOXY)BENZOATE | CAS 35480-31-0. Retrieved January 7, 2026, from [Link]

- Google Patents. (n.d.). EP1918280A1 - Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)-benzamide and salts thereof.

- Google Patents. (n.d.). WO2008055851A1 - Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-n-(2-piperidylmethyl)-benzamide and salts thereof.

-

Kumar, V., et al. (2023). Vetting of New 2,5-Bis (2,2,2-trifluoroethoxy) Phenyl-Linked 1,3-Thiazolidine-4-one Derivatives as AURKA and VEGFR-2 Inhibitor Antiglioma Agents Assisted with In Vitro and In Silico Studies. Molecules, 28(22), 7569. Available at: [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. METHYL 2,5-BIS(2,2,2-TRIFLUOROETHOXY)BENZOATE | CAS 35480-31-0 [matrix-fine-chemicals.com]

- 4. 35480-31-0|Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate|BLD Pharm [bldpharm.com]

- 5. EP1918280A1 - Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)-benzamide and salts thereof - Google Patents [patents.google.com]

- 6. WO2008055851A1 - Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-n-(2-piperidylmethyl)-benzamide and salts thereof - Google Patents [patents.google.com]

- 7. Vetting of New 2,5-Bis (2,2,2-trifluoroethoxy) Phenyl-Linked 1,3-Thiazolidine-4-one Derivatives as AURKA and VEGFR-2 Inhibitor Antiglioma Agents Assisted with In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CAS:35480-31-0 FT-0628411 METHYL 2,5-BIS(2,2,2-TRIFLUOROETHOXY)BENZOATE Product Detail Information [finetechchem.com]

- 9. file.ambeed.com [file.ambeed.com]

- 10. lgcstandards.com [lgcstandards.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate | 175204-89-4 [amp.chemicalbook.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate is a fluorinated aromatic ester of significant interest in medicinal chemistry and drug development. Its primary importance lies in its role as a key intermediate in the synthesis of Flecainide, a Class Ic antiarrhythmic agent used to treat and prevent a variety of cardiac arrhythmias.[1][2] The incorporation of the two trifluoroethoxy groups imparts unique electronic properties and influences the pharmacokinetic profile of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate, with a focus on the technical details relevant to researchers in the field.

Chemical Properties and Data

Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate is a white to off-white solid at room temperature.[3] Its structure features a central benzene ring substituted with a methyl ester group and two 2,2,2-trifluoroethoxy groups at positions 2 and 5.

| Property | Value | Source |

| CAS Number | 35480-31-0 | [4] |

| Molecular Formula | C₁₂H₁₀F₆O₄ | [4] |

| Molecular Weight | 332.20 g/mol | [4] |

| Melting Point | 40-41 °C | [5] |

| Boiling Point | 302.1 ± 42.0 °C at 760 mmHg | [5] |

| Density | 1.4 ± 0.1 g/cm³ | [5] |

| SMILES | COC(=O)C1=C(C=CC(=C1)OCC(F)(F)F)OCC(F)(F)F | [4] |

| InChIKey | YLMXTGWAYICZRY-UHFFFAOYSA-N | [6] |

Synthesis of Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate

The synthesis of Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate is typically achieved through the esterification of its corresponding carboxylic acid, 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid. This precursor is itself synthesized from more readily available starting materials. The overall synthetic pathway is a critical component of the manufacturing process for Flecainide.

Diagram: Synthesis Workflow

Caption: Overall workflow for the synthesis of Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate and its subsequent conversion to Flecainide.

Experimental Protocol: Synthesis of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid

The precursor, 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid, can be synthesized from 2,5-dihydroxybenzoic acid (gentisic acid). The key transformation is the etherification of the two phenolic hydroxyl groups with a trifluoroethyl source.

Materials:

-

2,5-dihydroxybenzoic acid

-

2,2,2-Trifluoroethyl trifluoromethanesulfonate (trifluoroethyl triflate) or 2,2,2-trifluoroethanol

-

A suitable base (e.g., potassium carbonate, sodium hydride)

-

An appropriate solvent (e.g., acetone, dimethylformamide)

-

Acid for workup (e.g., hydrochloric acid)

-

Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

-

To a solution of 2,5-dihydroxybenzoic acid in a suitable solvent, add the base and 2,2,2-trifluoroethanol.

-

The reaction mixture is then heated to reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

After cooling to room temperature, the reaction mixture is acidified with hydrochloric acid.

-

The aqueous layer is extracted with an organic solvent.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid.

-

The crude product can be purified by recrystallization.

Note: The use of the highly reactive and expensive trifluoroethyl triflate can also be employed for this transformation.[1][2]

Experimental Protocol: Esterification to Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate

The final step to obtain the title compound is a standard esterification procedure. One effective method involves the use of thionyl chloride to form the acyl chloride in situ, which then reacts with methanol.

Materials:

-

2,5-bis(2,2,2-trifluoroethoxy)benzoic acid

-

Thionyl chloride

-

Methanol

-

Toluene

-

Saturated sodium bicarbonate solution

-

Water

Procedure: [7]

-

A solution of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid (20 g) and thionyl chloride (15.0 g) in methanol (100 ml) is prepared.[7]

-

The solution is stirred at 80°C for 2 hours.[7]

-

The solvents are then evaporated under vacuum to yield an oily residue.[7]

-

Toluene (100 ml) is added to the residue, and the resulting solution is washed with a saturated sodium bicarbonate solution (30 ml) followed by water (3 x 30 ml).[7]

-

The organic layer is concentrated under reduced pressure to give the product as a white solid (20.5 g, 98.0% yield).[7]

Spectroscopic Characterization

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

-

δ ~7.3-7.5 ppm (m, 3H): Aromatic protons. The substitution pattern will lead to a complex multiplet.

-

δ ~4.4 ppm (q, 4H, J ≈ 8 Hz): Methylene protons (-OCH₂CF₃). The quartet is due to coupling with the three fluorine atoms.

-

δ ~3.9 ppm (s, 3H): Methyl ester protons (-COOCH₃).

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

-

δ ~166 ppm: Carbonyl carbon of the ester.

-

δ ~150-155 ppm: Aromatic carbons attached to the trifluoroethoxy groups (C2 and C5).

-

δ ~123 ppm (q, J ≈ 277 Hz): Trifluoromethyl carbons (-CF₃).

-

δ ~115-125 ppm: Remaining aromatic carbons.

-

δ ~66 ppm (q, J ≈ 35 Hz): Methylene carbons (-OCH₂CF₃).

-

δ ~52 ppm: Methyl ester carbon (-COOCH₃).

Predicted Infrared (IR) Spectrum

-

~3050-3100 cm⁻¹: Aromatic C-H stretching.

-

~2850-2960 cm⁻¹: Aliphatic C-H stretching (methyl and methylene groups).

-

~1730 cm⁻¹: Strong C=O stretching of the ester.

-

~1200-1300 cm⁻¹: Strong C-F stretching.

-

~1000-1100 cm⁻¹: Strong C-O stretching of the ether and ester groups.

Predicted Mass Spectrum (EI)

-

Molecular Ion (M⁺): m/z = 332.

-

Key Fragmentation Patterns:

-

Loss of the methoxy group (-OCH₃): m/z = 301.

-

Loss of the methyl group (-CH₃): m/z = 317.

-

Cleavage of the trifluoroethoxy group.

-

Application in the Synthesis of Flecainide

The primary and most well-documented application of Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate is as a direct precursor to the antiarrhythmic drug Flecainide.[1] The methyl ester serves as an efficient acylating agent for the introduction of the 2,5-bis(2,2,2-trifluoroethoxy)benzoyl moiety onto 2-(aminomethyl)piperidine.

Diagram: Conversion to Flecainide

Caption: Amidation of the title compound to produce Flecainide.

Experimental Protocol: Synthesis of Flecainide from Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate

Materials:

-

Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate

-

2-(aminomethyl)piperidine

-

Toluene

-

Water

Procedure: [7]

-

A mixture of Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate (1.5 g) and 2-(aminomethyl)piperidine (0.62 g) in toluene (3 ml) is prepared.[7]

-

The mixture is stirred at reflux for 10 hours.[7]

-

After cooling to room temperature, water (10 ml) is added, and the two layers are separated.[7]

-

The aqueous layer is extracted with toluene (2 x 10 ml), and the combined organic layers are washed with water (3 x 10 ml).[7]

-

The organic layer is concentrated under reduced pressure to give Flecainide free base as a white solid (1.63 g, 85% yield).[7]

Safety and Handling

As with all laboratory chemicals, Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It should be used in a well-ventilated area or a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate is a specialized chemical intermediate with a crucial role in the pharmaceutical industry, particularly in the synthesis of Flecainide. Its synthesis, while involving multiple steps, is well-established. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for researchers and professionals involved in the development and manufacturing of this important therapeutic agent. The information provided in this guide serves as a valuable technical resource for those working with this compound.

References

-

Molbase. METHYL 2,5-BIS(2,2,2-TRIFLUOROETHOXY)BENZOATE | CAS 35480-31-0. [Link]

-

New Drug Approvals. Flecainide acetate. [Link]

- Google Patents.

- Google Patents. WO2002066413A1 - Flecainide synthesis.

-

precisionFDA. METHYL 2,5-BIS(2,2,2-TRIFLUOROETHOXY)BENZOATE. [Link]

-

PrepChem.com. Synthesis of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid. [Link]

- Google Patents. WO2008055851A1 - Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-n-(2-piperidylmethyl)-benzamide and salts thereof.

- Google Patents. EP1918280A1 - Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)-benzamide and salts thereof.

- Google Patents. US6288271B1 - Process for the preparation of (2,2,2-trifluoroethoxy)benzoic acids.

-

Chemsrc. methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate | 175204-89-4. [Link]

-

PubMed Central (PMC). Vetting of New 2,5-Bis (2,2,2-trifluoroethoxy) Phenyl-Linked 1,3-Thiazolidine-4-one Derivatives as AURKA and VEGFR-2 Inhibitor Antiglioma Agents Assisted with In Vitro and In Silico Studies. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. rsc.org [rsc.org]

- 3. Methyl benzoate (93-58-3) 1H NMR spectrum [chemicalbook.com]

- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968) [hmdb.ca]

- 5. METHYL 2,5-BIS(2,2,2-TRIFLUOROETHOXY)BENZOATE | CAS 35480-31-0 [matrix-fine-chemicals.com]

- 6. ekwan.github.io [ekwan.github.io]

- 7. 35480-31-0|Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate|BLD Pharm [bldpharm.com]

A Comprehensive Technical Guide to the Structure Elucidation of Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate

Abstract: The unambiguous determination of a chemical structure is a cornerstone of chemical research and development, particularly within the pharmaceutical industry where regulatory scrutiny is paramount. This guide provides an in-depth, multi-faceted spectroscopic approach to the structure elucidation of Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate, a key intermediate in the synthesis of the antiarrhythmic drug Flecainide.[1] By integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), we present a self-validating workflow that confirms the compound's molecular formula, functional groups, and specific connectivity, thereby establishing a robust analytical standard for its identification and quality control.

Introduction and Strategic Overview

Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate (CAS No: 35480-31-0) is an aromatic ester characterized by two trifluoroethoxy substituents on the benzene ring.[2][3] Its molecular formula is C₁₂H₁₀F₆O₄, with a corresponding molecular weight of 332.2 g/mol .[4][] The precise arrangement of these functional groups is critical for its reactivity in subsequent synthetic steps. Therefore, a rigorous and systematic approach to structure elucidation is not merely academic but a critical component of process chemistry and quality assurance.

Mass Spectrometry: Establishing the Molecular Blueprint

The first and most fundamental step in any structure elucidation is to confirm the molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) is the ideal technique for this purpose, providing a highly accurate mass measurement that can definitively establish the molecular formula.

Causality: By comparing the experimentally measured mass of the molecular ion (M⁺) to the calculated mass for the proposed formula C₁₂H₁₀F₆O₄, we can confirm the elemental composition with a high degree of confidence (typically within 5 ppm error). This validation is a prerequisite for interpreting all subsequent data.

Table 1: High-Resolution Mass Spectrometry Data

| Parameter | Theoretical Value (for C₁₂H₁₀F₆O₄) | Observed Value |

|---|---|---|

| Exact Mass | 332.0483 | 332.0481 |

| Molecular Ion [M]⁺ | 332.05 | 332.1 |

Further analysis using Electron Ionization Mass Spectrometry (EI-MS) reveals the compound's fragmentation pattern, which provides initial clues about its substructures.[8][9] For an aromatic ester like this, fragmentation is predictable and offers corroborating evidence for the proposed structure.

Key Fragmentation Pathways:

-

α-cleavage: The most common fragmentation for esters involves cleavage of bonds adjacent to the carbonyl group.[10]

-

Loss of the methoxy radical (•OCH₃) results in a prominent acylium ion.

-

Loss of the entire methoxycarbonyl group (•COOCH₃).

-

-

Cleavage of Ether Bonds: The C-O bonds of the trifluoroethoxy side chains are also susceptible to cleavage.

Infrared Spectroscopy: Functional Group Fingerprinting

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[11] Each functional group absorbs IR radiation at a characteristic frequency, providing a molecular "fingerprint".[11]

Causality: The presence of strong, characteristic absorption bands confirms the existence of the ester carbonyl (C=O), ether (C-O), aromatic (C=C), and carbon-fluorine (C-F) bonds, which is perfectly consistent with the proposed structure. The absence of other strong signals (e.g., a broad O-H stretch around 3300 cm⁻¹) confidently rules out alternative isomeric structures like a carboxylic acid.

Table 2: Key Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference |

|---|---|---|---|

| ~3080-3050 | Medium | Aromatic C-H stretch | [12][13] |

| ~2960 | Weak | Aliphatic C-H stretch (Methyl) | [14] |

| ~1725 | Strong | Ester C=O stretch (conjugated) | [12][15][16] |

| ~1610, ~1500 | Medium | Aromatic C=C in-ring stretches | [13] |

| ~1250 | Strong | Aryl-O stretch (Asymmetric) | [11][12] |

| ~1150 | Very Strong | C-F stretch | - |

| ~1050 | Strong | O-CH₂ stretch (Symmetric) |[11][12] |

Nuclear Magnetic Resonance: The Definitive Structural Map

While MS and IR provide the components, NMR spectroscopy reveals how they are connected. For a molecule containing hydrogen, carbon, and fluorine, a multinuclear approach (¹H, ¹³C, ¹⁹F) is exceptionally powerful.[6][17]

Sources

- 1. EP1918280A1 - Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)-benzamide and salts thereof - Google Patents [patents.google.com]

- 2. METHYL 2,5-BIS(2,2,2-TRIFLUOROETHOXY)BENZOATE | CAS 35480-31-0 [matrix-fine-chemicals.com]

- 3. chemscene.com [chemscene.com]

- 4. GSRS [precision.fda.gov]

- 6. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 7. ocw.mit.edu [ocw.mit.edu]

- 8. scienceready.com.au [scienceready.com.au]

- 9. thiele.ruc.dk [thiele.ruc.dk]

- 10. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]

- 11. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 12. eng.uc.edu [eng.uc.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. researchgate.net [researchgate.net]

- 15. brainly.com [brainly.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. researchgate.net [researchgate.net]

physical and chemical properties of Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate

An In-depth Technical Guide to Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate: Properties, Synthesis, and Applications in Drug Discovery

Introduction

Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate is a highly fluorinated aromatic ester of significant interest to the pharmaceutical and chemical research communities. Its structural distinction lies in the presence of two trifluoroethoxy groups on the benzene ring, which impart unique physicochemical properties that are highly sought after in modern drug design. These properties include enhanced metabolic stability, increased lipophilicity, and modified electronic characteristics that can profoundly influence a molecule's interaction with biological targets.

This technical guide provides a comprehensive overview of Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate, intended for researchers, scientists, and drug development professionals. We will delve into its core physical and chemical properties, outline logical synthetic pathways, detail its spectroscopic signature, and explore its critical role as a key intermediate in the synthesis of approved pharmaceuticals and as a scaffold for novel therapeutic agents. The insights herein are grounded in established chemical principles and supported by authoritative references to guide laboratory practice and strategic research decisions.

Part 1: Core Physicochemical and Structural Properties

The identity and behavior of a chemical compound are defined by its fundamental properties. For Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate, the interplay between the aromatic core, the methyl ester, and the heavily fluorinated ether side-chains dictates its characteristics.

Structural and Molecular Data

The molecule's structure is foundational to understanding its reactivity and function. The trifluoroethoxy groups are located at the 2 and 5 positions of the benzoate ring, creating a specific substitution pattern that influences its electronic and steric profile.

Caption: Chemical Structure of Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate.

Summary of Physicochemical Data

The following table consolidates key quantitative data for easy reference. These values are critical for planning reactions, purification, and formulation activities.

| Property | Value | Source(s) |

| CAS Number | 35480-31-0 | [1][2][][4] |

| Molecular Formula | C₁₂H₁₀F₆O₄ | [1][2][][5] |

| Molecular Weight | 332.20 g/mol | [1][][5] |

| Physical State | Solid | [6] |

| Melting Point | 40-41°C | [6] |

| Boiling Point | 302.1 ± 42.0 °C at 760 mmHg | [6] |

| Density | 1.4 ± 0.1 g/cm³ | [6] |

| LogP (Octanol/Water) | 3.36 - 3.91 | [1][6] |

| Topological Polar Surface Area | 44.76 Ų | [1] |

| Refractive Index | 1.424 | [6] |

| InChIKey | YLMXTGWAYICZRY-UHFFFAOYSA-N | [2][5][6] |

| SMILES | COC(=O)C1=C(C=CC(=C1)OCC(F)(F)F)OCC(F)(F)F | [1][5] |

Expertise & Experience: The LogP value, a measure of lipophilicity, is significantly influenced by the six fluorine atoms. A value greater than 3 suggests high lipophilicity, which is a key parameter in drug design for cell membrane permeability. However, high lipophilicity can also lead to off-target effects and poor aqueous solubility, a classic trade-off that drug development professionals must manage. The TPSA of 44.76 Ų is relatively low, further supporting good membrane penetration potential.

Part 2: Spectroscopic Characterization and Analysis

Structural confirmation of Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate is unequivocally achieved through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system for identity and purity assessment.

Predicted Spectroscopic Data

While specific experimental spectra for this compound are not widely published, its signature can be accurately predicted based on its constituent functional groups.

| Technique | Expected Signature |

| ¹H NMR | ~3.9 ppm (s, 3H): Methyl ester (-OCH₃). ~4.4 ppm (q, 4H): Methylene protons (-OCH₂CF₃), split into a quartet by the three adjacent fluorine atoms. ~7.1-7.5 ppm (m, 3H): Aromatic protons, exhibiting a complex splitting pattern due to their positions on the substituted ring. |

| ¹³C NMR | ~52 ppm: Methyl ester carbon. ~67 ppm (q): Methylene carbons, showing coupling to fluorine. ~115-155 ppm: Aromatic carbons, including four signals for carbons attached to oxygen and two for carbons attached to hydrogen. ~123 ppm (q): Trifluoromethyl carbons, with a large C-F coupling constant. ~165 ppm: Ester carbonyl carbon. |

| IR (Infrared) | ~1725 cm⁻¹ (strong): C=O stretch of the aromatic ester. ~1280 cm⁻¹ (strong): C-O stretch of the ester and ethers. ~1100-1250 cm⁻¹ (very strong): C-F stretching bands. ~3000-3100 cm⁻¹ (weak): Aromatic C-H stretch. |

| Mass Spectrometry (EI) | m/z 332: Molecular ion [M]⁺. m/z 301: [M - OCH₃]⁺, loss of the methoxy group. m/z 233: [M - CH₂CF₃]⁺, cleavage of an ether side chain. |

Experimental Protocol: NMR Spectroscopy

This protocol describes a standard method for obtaining high-quality NMR data for structural verification.

Objective: To acquire ¹H and ¹³C NMR spectra to confirm the chemical structure of Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0.03% v/v).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

¹³C NMR Acquisition:

-

Data Processing: Perform Fourier transformation, phase correction, and baseline correction. Reference the chemical shifts to the TMS signal at 0.00 ppm.[7]

Trustworthiness: The combination of ¹H NMR (for proton environment and multiplicity), ¹³C NMR (for the carbon backbone), and potentially ¹⁹F NMR (to confirm the trifluoroethoxy groups) provides a rigorous and self-validating dataset. The predicted shifts and coupling patterns must all be consistent with the proposed structure for positive identification.

Caption: Conceptual workflow for spectroscopic analysis.

Part 3: Synthesis and Chemical Reactivity

Understanding the synthesis of Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate is crucial for its availability, while its reactivity profile dictates its utility as a chemical intermediate.

Proposed Synthetic Pathway

The most logical synthesis involves the esterification of its corresponding carboxylic acid, which is a known intermediate in pharmaceutical manufacturing.[8][9]

Caption: Proposed two-step synthesis pathway.

Experimental Protocol: Fischer Esterification

Objective: To synthesize Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate from its parent carboxylic acid.

Causality: This classic acid-catalyzed reaction is chosen for its reliability and use of common, inexpensive reagents (methanol and sulfuric acid). The reaction is driven to completion by using methanol as the solvent, ensuring a large excess is present to shift the equilibrium towards the product ester.

Methodology:

-

Reaction Setup: To a solution of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid (1.0 eq) in anhydrous methanol (10-20 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0°C.

-

Heating: Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After cooling, concentrate the reaction mixture under reduced pressure to remove most of the methanol.

-

Extraction: Dilute the residue with ethyl acetate and wash sequentially with water, a saturated sodium bicarbonate solution (to remove unreacted acid), and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure methyl ester.

Key Reactivity

-

Ester Hydrolysis: The most significant reaction is the hydrolysis of the methyl ester to regenerate the parent carboxylic acid, 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid. This is a critical step for its use as a precursor in the synthesis of the antiarrhythmic drug Flecainide.[8][10] This reaction is typically performed under basic conditions (e.g., using NaOH or LiOH) followed by an acidic workup.

-

Stability: The trifluoroethoxy ether linkages are generally stable under the conditions required for ester hydrolysis. The electron-withdrawing nature of the CF₃ groups enhances the stability of the C-O ether bond against cleavage.

Part 4: Applications in Drug Research and Development

The unique combination of a benzoate core and trifluoroethoxy substituents makes this molecule and its derivatives valuable platforms for drug discovery.

Registered Intermediate for Flecainide

The primary industrial application of this chemical family is in the synthesis of Flecainide. The parent acid, derived from the methyl ester, is a documented intermediate.[8][10] The acid is typically converted to an activated species (like an acid chloride) and then coupled with 2-(aminomethyl)piperidine to form the final active pharmaceutical ingredient (API).[8] Using a well-characterized intermediate like this is critical for ensuring the purity and consistency of the final drug product in a regulated manufacturing environment.

Scaffold for Novel Drug Candidates

The 2,5-bis(2,2,2-trifluoroethoxy)phenyl moiety is a privileged scaffold in modern medicinal chemistry. Fluorine substitution is a widely used strategy to enhance key drug properties:

-

Metabolic Stability: The C-F bond is very strong, and fluorination can block sites of metabolic oxidation, increasing the drug's half-life.[11]

-

Binding Affinity: The highly electronegative fluorine atoms can alter the electronic properties of the aromatic ring and engage in specific interactions (e.g., hydrogen bonds, dipole interactions) with protein targets, potentially increasing potency.

-

Lipophilicity: As noted, fluorine substitution increases lipophilicity, which can improve absorption and distribution.

A recent study highlighted this potential by using 2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide (derived from the topic compound) to synthesize a library of 1,3-thiazolidin-4-one derivatives. These new molecules were identified as potent dual inhibitors of AURKA and VEGFR-2 kinases, showing promising anti-glioma activity in cancer cell lines.[9] This demonstrates the ongoing relevance of this scaffold in developing next-generation therapeutics.

Caption: Role of the compound in drug development pathways.

Part 5: Safety, Handling, and Storage

Proper handling of all chemical reagents is paramount for laboratory safety.

Hazard Identification

Based on available data, Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate is classified as an irritant.

| Hazard Information | Code / Statement | Source |

| Hazard Code | Xi (Irritant) | [6] |

| Risk Phrases | R36/37/38: Irritating to eyes, respiratory system and skin. | [6] |

| Safety Phrases | S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. S37/39: Wear suitable gloves and eye/face protection. | [6] |

Safe Handling Protocol

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[12]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN 166.[12]

-

Hand Protection: Handle with chemically resistant gloves (e.g., nitrile). Dispose of contaminated gloves after use.[12]

-

Skin/Body Protection: Wear a lab coat. Select impervious clothing based on the concentration and amount of the substance handled.[12]

-

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[12]

-

Fire Safety: Keep away from heat, sparks, and open flames. Hazardous decomposition products under fire conditions include carbon oxides.[12]

Storage

For optimal stability, the compound should be stored under the following conditions:

-

Temperature: 2-8°C.[1]

-

Atmosphere: Store in a tightly sealed container in a dry, well-ventilated place.

Conclusion

Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate is more than a simple chemical intermediate; it is an enabling tool for pharmaceutical research and development. Its well-defined physicochemical properties, logical synthesis, and the proven utility of its core scaffold make it a valuable compound for both large-scale API manufacturing and exploratory medicinal chemistry. The strategic incorporation of trifluoroethoxy groups provides a clear example of how modern fluorine chemistry is leveraged to create molecules with enhanced, drug-like properties. For scientists in the field, a thorough understanding of this compound's profile is essential for unlocking its full potential in the creation of next-generation medicines.

References

-

Molbase. METHYL 2,5-BIS(2,2,2-TRIFLUOROETHOXY)BENZOATE | CAS 35480-31-0. [Link]

-

Chemsrc. methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate | CAS 175204-89-4. [Link]

-

precisionFDA. METHYL 2,5-BIS(2,2,2-TRIFLUOROETHOXY)BENZOATE. [Link]

-

New Jersey Department of Health. Hazardous Substance Fact Sheet - Methyl Benzoate. [Link]

-

Gupton, J. T., Idoux, J. P., Colon, C., & Rampi, R. (1982). Aromatic Nucleophilic Substitution: The Reaction of Sodium 2,2,2-Trifluoroethoxide with Chlorobenzonitriles in HMPA. Synthetic Communications, 12(9), 695-701. [Link]

-

Chemos GmbH & Co.KG. Safety Data Sheet: Methyl benzoate. [Link]

-

Wang, L., et al. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao, 48(8), 1195-208. [Link]

- Google Patents. EP1918280A1 - Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)-benzamide and salts thereof.

- Google Patents. WO2008055851A1 - Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-n-(2-piperidylmethyl)-benzamide and salts thereof.

-

Journal of Chemical Education. Spectroscopy Data for Undergraduate Teaching. [Link]

-

Al-Obaid, A. M., et al. (2023). Vetting of New 2,5-Bis (2,2,2-trifluoroethoxy) Phenyl-Linked 1,3-Thiazolidine-4-one Derivatives as AURKA and VEGFR-2 Inhibitor Antiglioma Agents Assisted with In Vitro and In Silico Studies. Pharmaceuticals, 16(11), 1588. [Link]

-

Physics & Maths Tutor. 6.3.2 Spectroscopy MS. [Link]

-

Drug Development and Delivery. Exploring New Potential Through 505(b)(2). [Link]

-

University of Wisconsin–Waukesha. Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. [Link]

-

Wróblewska, K., et al. (2022). Sodium Benzoate—Harmfulness and Potential Use in Therapies for Disorders Related to the Nervous System: A Review. Molecules, 27(7), 2328. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. METHYL 2,5-BIS(2,2,2-TRIFLUOROETHOXY)BENZOATE | CAS 35480-31-0 [matrix-fine-chemicals.com]

- 4. 35480-31-0|Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate|BLD Pharm [bldpharm.com]

- 5. GSRS [precision.fda.gov]

- 6. CAS:35480-31-0 FT-0628411 METHYL 2,5-BIS(2,2,2-TRIFLUOROETHOXY)BENZOATE Product Detail Information [finetechchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. EP1918280A1 - Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)-benzamide and salts thereof - Google Patents [patents.google.com]

- 9. Vetting of New 2,5-Bis (2,2,2-trifluoroethoxy) Phenyl-Linked 1,3-Thiazolidine-4-one Derivatives as AURKA and VEGFR-2 Inhibitor Antiglioma Agents Assisted with In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. WO2008055851A1 - Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-n-(2-piperidylmethyl)-benzamide and salts thereof - Google Patents [patents.google.com]

- 11. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. lgcstandards.com [lgcstandards.com]

An In-Depth Technical Guide to Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate, a fluorinated aromatic ester of significant interest in pharmaceutical synthesis. We will delve into its fundamental physicochemical properties, detailed synthetic pathways, analytical characterization, and its critical role as a precursor in drug development. The methodologies and insights presented herein are curated to support advanced research and process development applications.

Core Physicochemical Properties and Molecular Structure

Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate is a substituted aromatic compound characterized by a central benzene ring functionalized with a methyl ester and two trifluoroethoxy groups. These trifluoroethoxy moieties significantly influence the molecule's electronic properties, solubility, and metabolic stability, making it a valuable building block.

The fundamental properties of this compound are summarized in the table below. The molecular weight is consistently reported as approximately 332.20 g/mol .[][2][3]

| Property | Value | Source(s) |

| Molecular Weight | 332.20 g/mol | [][2][3] |

| Molecular Formula | C₁₂H₁₀F₆O₄ | [][2][3][4] |

| CAS Number | 35480-31-0 | [][3][4][5] |

| Melting Point | 40-41°C | [5] |

| Boiling Point | 302.1 ± 42.0 °C at 760 mmHg | [5] |

| Density | 1.4 ± 0.1 g/cm³ | [5] |

| InChI Key | YLMXTGWAYICZRY-UHFFFAOYSA-N | [][2][4] |

| SMILES | COC(=O)C1=C(C=CC(=C1)OCC(F)(F)F)OCC(F)(F)F | [] |

The unique arrangement of its functional groups is depicted in the molecular structure diagram below.

Caption: 2D structure of Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate.

Synthesis and Purification Workflow

The synthesis of Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate is most effectively approached via a multi-step process culminating in the esterification of its corresponding carboxylic acid. This precursor, 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid, is a known intermediate in the synthesis of the antiarrhythmic drug Flecainide.[6][7]

The overall synthetic strategy is outlined below.

Caption: Overall synthetic workflow from commercial starting materials.

Protocol: Fischer Esterification of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid

This protocol describes the final conversion step. The preceding synthesis of the carboxylic acid intermediate from 1,4-dibromobenzene involves established organometallic and aromatic substitution reactions, which are detailed in patent literature.[6]

Materials:

-

2,5-bis(2,2,2-trifluoroethoxy)benzoic acid (1.0 eq)

-

Anhydrous Methanol (20-50 eq, serves as reactant and solvent)

-

Concentrated Sulfuric Acid (0.1-0.2 eq, catalyst)

-

Saturated Sodium Bicarbonate solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Organic solvent for extraction (e.g., Diethyl ether or Ethyl acetate)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid and anhydrous methanol.

-

Catalyst Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid dropwise with continuous stirring.

-

Causality: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

-

-

Reflux: Heat the reaction mixture to reflux (approx. 65°C for methanol) and maintain for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Causality: Heating increases the reaction rate. Using a large excess of methanol pushes the equilibrium towards the product side, maximizing the yield, in accordance with Le Châtelier's principle.

-

-

Quenching and Extraction: After cooling to room temperature, remove the bulk of the methanol under reduced pressure. Dilute the residue with ethyl acetate and water.

-

Neutralization: Carefully transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.

-

Causality: The bicarbonate wash neutralizes the sulfuric acid catalyst and removes any unreacted carboxylic acid by converting it to its water-soluble sodium salt.

-

-

Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude methyl ester.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by silica gel column chromatography.

Analytical Characterization

A self-validating workflow requires rigorous analytical confirmation of the final product's identity and purity. The expected data from key analytical techniques are summarized below.

| Technique | Expected Results |

| ¹H NMR | ~3.9 ppm (singlet, 3H): O-CH₃ protons. ~4.4 ppm (quartet, 4H): Two equivalent O-CH₂-CF₃ protons. ~7.0-7.4 ppm (multiplets, 3H): Aromatic protons. |

| ¹⁹F NMR | ~-74 ppm (triplet): Six fluorine atoms of the two CF₃ groups, coupled to the adjacent CH₂ groups. |

| ¹³C NMR | Signals corresponding to the methyl carbon, methylene carbons, aromatic carbons (substituted and unsubstituted), and the carbonyl carbon. |

| Mass Spec (EI) | Molecular Ion (M⁺) at m/z 332.05: Corresponding to the exact mass of C₁₂H₁₀F₆O₄.[5] Key Fragments: Loss of OCH₃ (m/z 301), loss of COOCH₃ (m/z 273). |

| HPLC | A single major peak (purity >95%) on a suitable reversed-phase column (e.g., C18) with a mobile phase such as acetonitrile/water. |

Application in Drug Development: A Flecainide Precursor

The primary industrial application of Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate is as a late-stage intermediate in the synthesis of Flecainide, a class Ic antiarrhythmic agent used to treat and prevent abnormal heart rhythms.

The conversion process involves the amidation of the methyl ester with 2-(aminomethyl)piperidine. The ester functional group is an excellent leaving group for this nucleophilic acyl substitution reaction.

Caption: Final conversion step to the active pharmaceutical ingredient, Flecainide.

The use of this specific intermediate is advantageous because the trifluoroethoxy groups enhance the pharmacokinetic profile of the final drug, contributing to its efficacy and metabolic stability. The methyl ester provides a reliable and high-yielding handle for the crucial amidation step that forms the final drug molecule.

Safety and Handling

-

Hazard Classification: Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate is classified as an irritant.[5]

-

Risk Phrases: R36/37/38 - Irritating to eyes, respiratory system, and skin.[5]

-

Safety Precautions: S26, S37/39 - In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. Wear suitable gloves and eye/face protection.[5]

-

Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn. All manipulations should be performed in a well-ventilated fume hood.

References

-

precisionFDA. METHYL 2,5-BIS(2,2,2-TRIFLUOROETHOXY)BENZOATE. [Link]

-

Mol-Instincts. METHYL 2,5-BIS(2,2,2-TRIFLUOROETHOXY)BENZOATE | CAS 35480-31-0. [Link]

- Google Patents. EP1918280A1 - Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)-benzamide and salts thereof.

- Google Patents. WO2008055851A1 - Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-n-(2-piperidylmethyl)-benzamide and salts thereof.

Sources

- 2. GSRS [precision.fda.gov]

- 3. chemscene.com [chemscene.com]

- 4. METHYL 2,5-BIS(2,2,2-TRIFLUOROETHOXY)BENZOATE | CAS 35480-31-0 [matrix-fine-chemicals.com]

- 5. CAS:35480-31-0 FT-0628411 METHYL 2,5-BIS(2,2,2-TRIFLUOROETHOXY)BENZOATE Product Detail Information [finetechchem.com]

- 6. EP1918280A1 - Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)-benzamide and salts thereof - Google Patents [patents.google.com]

- 7. WO2008055851A1 - Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-n-(2-piperidylmethyl)-benzamide and salts thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Fluorination in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds has emerged as a paramount tool for optimizing the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, enhanced binding affinity, and modulated lipophilicity—are of profound interest to medicinal chemists.[1] This guide focuses on Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate , a molecule that exemplifies the strategic use of fluorination. Its structure, featuring two trifluoroethoxy groups on a benzoate core, makes it a valuable intermediate, particularly in the synthesis of Class Ic antiarrhythmic agents like Flecainide.[2][3] This document will provide a comprehensive overview of its chemical identity, synthesis, physicochemical properties, analytical characterization, and its applications in pharmaceutical research.

Compound Identification and Chemical Structure

The foundational step in understanding any chemical entity is the precise definition of its structure and nomenclature.

| Identifier | Value |

| IUPAC Name | Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate |

| CAS Number | 35480-31-0 |

| Molecular Formula | C₁₂H₁₀F₆O₄[4] |

| Molecular Weight | 332.20 g/mol [4] |

| SMILES | COC(=O)C1=C(OCC(F)(F)F)C=CC(OCC(F)(F)F)=C1[4] |

| InChIKey | YLMXTGWAYICZRY-UHFFFAOYSA-N[4] |

The structure of Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate is characterized by a central benzene ring substituted with a methyl ester group and two trifluoroethoxy groups at the 2 and 5 positions. The trifluoroethoxy groups are significant for their strong electron-withdrawing nature and their ability to enhance metabolic stability by blocking potential sites of oxidation.

Synthesis and Mechanism

The synthesis of Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate can be logically approached as a two-stage process. The first stage involves the introduction of the two 2,2,2-trifluoroethoxy side chains onto a hydroquinone derivative, followed by the esterification of the resulting benzoic acid.

Stage 1: Synthesis of the Precursor Acid via Williamson Ether Synthesis

The core of this synthetic strategy is the formation of the ether linkages, for which the Williamson ether synthesis is a classic and reliable method. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, we would start with a dihydroxybenzoic acid derivative and react it with a trifluoroethyl halide. A more common route found in patent literature for the synthesis of the parent acid, 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid, starts from 2,5-dihydroxybenzoic acid (gentisic acid).

Experimental Protocol: Synthesis of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid

Materials:

-

2,5-Dihydroxybenzoic acid

-

2,2,2-Trifluoroethyl tosylate (or a suitable trifluoroethyl halide)

-

Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of 2,5-dihydroxybenzoic acid (1 equivalent) in anhydrous DMF, add potassium carbonate (2.5 equivalents).

-

Slowly add 2,2,2-trifluoroethyl tosylate (2.2 equivalents) to the reaction mixture at room temperature.

-

Heat the mixture to 80-90 °C and stir for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Acidify the aqueous mixture to a pH of 2-3 with 1 M HCl.

-

Extract the product with ethyl acetate (3 x volume of the aqueous phase).

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Causality of Experimental Choices:

-

Base and Solvent: Potassium carbonate is a sufficiently strong base to deprotonate the phenolic hydroxyl groups, forming the nucleophilic phenoxide ions. DMF is an excellent polar aprotic solvent for Sₙ2 reactions as it solvates the potassium cation, leaving the phenoxide anion more available for nucleophilic attack.

-

Trifluoroethylating Agent: 2,2,2-Trifluoroethyl tosylate is an effective electrophile, with the tosylate group being an excellent leaving group, which facilitates the Sₙ2 reaction.

-

Workup: The acidic workup is necessary to protonate the carboxylate, making the final product soluble in the organic extraction solvent.

Stage 2: Fischer Esterification to Yield the Final Product

With the precursor acid in hand, the final step is the formation of the methyl ester. The Fischer esterification is a well-established acid-catalyzed reaction between a carboxylic acid and an alcohol.

Experimental Protocol: Synthesis of Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate

Materials:

-

2,5-bis(2,2,2-trifluoroethoxy)benzoic acid

-

Anhydrous methanol (MeOH)

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Diethyl ether

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid (1 equivalent) in a large excess of anhydrous methanol.

-

Cool the solution in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

-

Warm the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC.

-

After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with water, followed by saturated NaHCO₃ solution (to neutralize the acid catalyst), and finally with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude methyl ester.

-

Purify the product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Causality of Experimental Choices:

-

Excess Methanol: The Fischer esterification is an equilibrium process. Using a large excess of methanol as the solvent drives the equilibrium towards the formation of the ester product, in accordance with Le Châtelier's principle.

-

Acid Catalyst: Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the methanol.

-

Neutralization: The sodium bicarbonate wash is crucial to remove the sulfuric acid catalyst and any unreacted carboxylic acid, preventing potential hydrolysis of the ester during workup and storage.

Caption: Synthetic workflow for Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate.

Physicochemical Properties and Analytical Data

The physicochemical properties of a compound are critical for its handling, formulation, and understanding its behavior in biological systems.

| Property | Predicted/Reported Value | Source |

| Melting Point | 40-41 °C | |

| Boiling Point | 302.1 ± 42.0 °C at 760 mmHg | |

| Density | 1.4 ± 0.1 g/cm³ | |

| LogP | 3.91 |

Predicted Analytical Data

¹H NMR (400 MHz, CDCl₃):

-

δ ~7.3-7.5 ppm (m, 3H): These signals would correspond to the three protons on the aromatic ring. The substitution pattern will lead to a complex splitting pattern.

-

δ ~4.4-4.6 ppm (q, 4H, J ≈ 8 Hz): This quartet is characteristic of the -OCH₂CF₃ protons, split by the three adjacent fluorine atoms.

-

δ ~3.9 ppm (s, 3H): This singlet corresponds to the methyl ester protons.

¹³C NMR (100 MHz, CDCl₃):

-

δ ~165 ppm: Carbonyl carbon of the ester.

-

δ ~150-155 ppm (2C): Aromatic carbons attached to the trifluoroethoxy groups.

-

δ ~123 ppm (q, J ≈ 277 Hz, 2C): Carbons of the CF₃ groups, showing a characteristic quartet due to coupling with fluorine.

-

δ ~115-125 ppm (4C): Remaining aromatic carbons.

-

δ ~67 ppm (q, J ≈ 35 Hz, 2C): Methylene carbons of the trifluoroethoxy groups, appearing as a quartet due to coupling with the fluorine atoms.

-

δ ~52 ppm: Methyl carbon of the ester.

Infrared (IR) Spectroscopy (ATR):

-

~3050-3100 cm⁻¹: Aromatic C-H stretching.

-

~2960 cm⁻¹: Aliphatic C-H stretching of the methyl group.

-

~1730 cm⁻¹ (strong): C=O stretching of the ester carbonyl group.

-

~1600, 1500 cm⁻¹: Aromatic C=C stretching.

-

~1250-1300 cm⁻¹ (very strong): C-F stretching vibrations.

-

~1100-1200 cm⁻¹ (strong): C-O stretching of the ether and ester linkages.

Mass Spectrometry (EI):

-

Molecular Ion (M⁺): m/z = 332.

-

Key Fragments: Loss of the methoxy group (-OCH₃) to give a fragment at m/z = 301. Loss of the carbomethoxy group (-COOCH₃) resulting in a fragment at m/z = 273. Fragments corresponding to the cleavage of the trifluoroethoxy groups would also be expected.

Caption: A logical workflow for the analytical validation of the synthesized compound.

Applications in Drug Discovery and Development

The primary documented application of Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate is as a key intermediate in the synthesis of Flecainide.[2] Flecainide is a potent antiarrhythmic drug used to treat a variety of cardiac arrhythmias.

In the synthesis of Flecainide, Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate is reacted with 2-(aminomethyl)piperidine in a transamidation reaction to form the final active pharmaceutical ingredient.[2]

Beyond this specific application, the structural motifs within Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate are of significant interest in medicinal chemistry. The trifluoroethoxy group is a bioisostere of other functional groups and can enhance a molecule's metabolic stability by blocking sites susceptible to cytochrome P450 oxidation.[1] Furthermore, the lipophilicity imparted by these groups can improve membrane permeability and oral bioavailability.[1] Aromatic compounds, in general, provide a rigid scaffold for presenting pharmacophoric elements to biological targets.[5][6]

Therefore, Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate serves as a valuable building block for the synthesis of novel, highly fluorinated compounds for screening in various drug discovery programs, including but not limited to oncology, neuroscience, and infectious diseases.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, it is essential to consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate is a strategically designed molecule that holds significant value for the pharmaceutical industry. Its synthesis, while multi-stepped, relies on well-understood and robust chemical transformations. Its primary role as a key intermediate in the production of Flecainide underscores its importance. Furthermore, the presence of the trifluoroethoxy groups makes it an attractive building block for the development of new chemical entities with potentially enhanced pharmacological properties. This guide has provided a comprehensive technical overview to aid researchers and scientists in understanding and utilizing this important fluorinated aromatic compound.

References

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. [Link]

-

1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). Human Metabolome Database. [Link]

-

Flecainide acetate. New Drug Approvals. [Link]

-

Synthesis of N-(2-piperidylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide-carbonyl-14C acetate (flecainide-14C acetate). INIS-IAEA. [Link]

-

2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid (CAS No: 35480-52-5). apicule. [Link]

-

13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). Human Metabolome Database. [Link]

-

METHYL 2,5-BIS(2,2,2-TRIFLUOROETHOXY)BENZOATE. precisionFDA. [Link]

-

2,5-bis(2,2,2-trifluoroethoxy)benzoic acid suppliers USA. Chemicals.US. [Link]

-

Resolution of flecainide acetate, N-(2-piperidylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzam ide acetate, and antiarrhythmic properties of the enantiomers. PubMed. [Link]

-

Predict 13C carbon NMR spectra. NMRDB.org. [Link]

-

Prefix-Tree Decoding for Predicting Mass Spectra from Molecules. arXiv. [Link]

-

Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. NIH. [Link]

-

Exploring the Effects of Aromatic Compounds on Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. [Link]

-

Solved Below is the predicted 1H NMR spectrum of methyl. Chegg. [Link]

-

Exploring the Effects of Aromatic Compounds on Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. [Link]

Sources

The Solubility Profile of Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility of Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate, a compound of interest in contemporary drug discovery and development. In the absence of extensive published quantitative solubility data, this document offers a predictive framework based on the compound's distinct physicochemical properties, followed by a detailed, field-proven experimental protocol for determining its solubility in a range of organic solvents. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies necessary to effectively work with this fluorinated aromatic ester.

Introduction: The Significance of Solubility in Drug Development

The journey of a drug candidate from discovery to a viable therapeutic is critically dependent on its physicochemical properties, with solubility being a paramount consideration. Poor solubility can impede formulation, lead to low bioavailability, and ultimately cause the failure of an otherwise promising compound. Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate, with its unique structural motifs, presents a specific solubility profile that warrants careful examination. The presence of two trifluoroethoxy groups significantly influences its lipophilicity and interactions with solvent molecules, making a thorough understanding of its solubility essential for its progression in the drug development pipeline.[1] This guide will delve into the theoretical underpinnings of its expected solubility and provide a practical framework for its empirical determination.

Physicochemical Properties of Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate

A foundational understanding of a compound's intrinsic properties is crucial for predicting its behavior in various solvents. The key physicochemical parameters of Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀F₆O₄ | ChemScene |

| Molecular Weight | 332.20 g/mol | ChemScene |

| Melting Point | 40-41 °C | Finetech Chem |

| Calculated LogP | 3.3554 | ChemScene |

| Hydrogen Bond Acceptors | 4 | ChemScene |

| Hydrogen Bond Donors | 0 | ChemScene |

The calculated LogP value of 3.3554 indicates a significant degree of lipophilicity, suggesting a preference for non-polar or moderately polar organic solvents over aqueous media. The presence of four hydrogen bond acceptors (the oxygen atoms in the ester and ether linkages) and a lack of hydrogen bond donors are critical factors that will govern its interactions with protic and aprotic solvents.

Predictive Analysis of Solubility

The principle of "like dissolves like" is a cornerstone of solubility prediction. The molecular structure of Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate, featuring a central benzene ring, a methyl ester group, and two trifluoroethoxy side chains, allows for a nuanced prediction of its solubility.

-

Non-Polar Solvents (e.g., Hexane, Toluene, Cyclohexane): The significant lipophilicity imparted by the aromatic ring and the fluorinated alkyl chains suggests that the compound will exhibit good solubility in non-polar solvents. Van der Waals forces will be the predominant intermolecular interactions driving the dissolution process.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane, Tetrahydrofuran): This class of solvents is expected to be effective at dissolving the compound. The polarity of these solvents can interact with the dipole moments of the ester and ether functionalities. The absence of hydrogen bond donating capability in the solute means it cannot form hydrogen bonds with itself, making it more amenable to solvation by aprotic solvents that can act as hydrogen bond acceptors.

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): While some solubility is expected due to the presence of hydrogen bond acceptors on the molecule, it is likely to be lower than in polar aprotic solvents. The strong hydrogen bonding network of the protic solvents would need to be disrupted to accommodate the solute, which may be energetically less favorable compared to the interactions with polar aprotic solvents. Esters, in general, are more soluble in organic solvents than in water.

-

Aqueous Solubility: Based on its high LogP value and the large hydrophobic surface area, the solubility of Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate in water is predicted to be very low.

This predictive analysis provides a rational basis for selecting an appropriate solvent for various applications, from chemical reactions to formulation development.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

To obtain precise and reliable solubility data, a systematic experimental approach is necessary. The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[2][3][4]

Materials and Equipment

-

Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate (solid)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated analytical method for quantification.

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

-

-

Equilibration:

-

Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C, depending on the application).

-

Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached. A preliminary study can be conducted to determine the time required to reach a plateau in concentration.[3]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

To ensure complete removal of undissolved solid, centrifuge the vials at a moderate speed.

-

-

Sample Collection and Preparation:

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Filter the collected supernatant through a syringe filter into a clean vial. This step is critical to remove any fine, suspended particles.

-

-

Quantification:

-

Prepare a series of dilutions of the filtered saturated solution with the respective solvent in volumetric flasks.

-

Analyze the diluted samples using a validated HPLC method. A calibration curve prepared from standard solutions of known concentrations of Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate should be used for accurate quantification.

-

-

Data Reporting:

-

Calculate the solubility of the compound in each solvent, typically expressed in mg/mL or mol/L.

-

Self-Validating System and Trustworthiness

The described protocol incorporates self-validating checks to ensure the trustworthiness of the results. The use of an excess of the solid compound ensures that the measured concentration represents the true equilibrium solubility. The inclusion of a preliminary time-to-equilibrium study validates the chosen agitation time. Finally, the use of a validated analytical method like HPLC with a proper calibration curve ensures the accuracy of the concentration measurement.

Visualization of the Solvent Selection Workflow

The logical process of selecting a suitable solvent for Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate can be visualized as a workflow. This diagram outlines the decision-making process based on the compound's properties and the desired application.